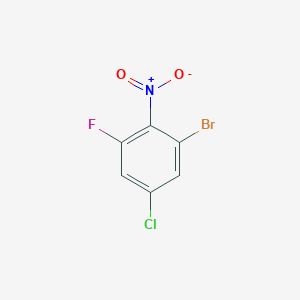

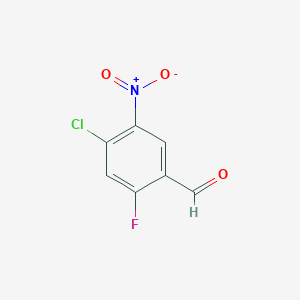

2-溴-4-氯-6-氟硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of 2-Bromo-4-chloro-6-fluoronitrobenzene is C6H2BrClFNO2 . The exact mass is 218.933105 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-chloro-6-fluoronitrobenzene include a molecular weight of 220 , a boiling point of 36-37°C , and a melting point of 87°C . The compound is a solid-fused form .科学研究应用

合成化学应用

卤代硝基苯衍生物的合成和应用,包括2-溴-4-氯-6-氟硝基苯等化合物,在药物和农用化学品开发中至关重要。这些化合物由于其反应性和经受各种化学转化的能力,可作为复杂分子的合成中间体。例如,用于制造非甾体抗炎和镇痛材料的关键中间体2-氟-4-溴联苯的实际合成,说明了卤代中间体在药物开发中的重要性(Qiu et al., 2009)。类似地,硝基的亲核芳香取代是有机化学中的基本反应,为合成各种芳香化合物提供了一条途径,包括那些含有溴、氯和氟取代基的化合物(Pietra & Vitali, 1972)。

材料科学与工程

在材料科学中,卤代化合物在开发具有独特性能的新型材料中发挥着重要作用。例如,对含氟液晶的研究揭示了氟取代基对液晶材料的影响,这些材料用于显示技术和其他应用中。氟基团与其他卤素类似,可以显着改变材料的物理性质,使其适用于特定应用(Hird, 2007)。

环境研究

卤代化合物,包括那些含有溴、氯和氟取代基的化合物,由于其持久性和潜在毒性,引起了环境研究的兴趣。对溴化阻燃剂以及火灾和燃烧中二噁英和呋喃的形成的研究,突出了卤代有机化合物对环境的影响。这些研究对于了解这些化学物质在环境中的归宿和评估其健康风险至关重要(Zhang, Buekens, & Li, 2016)。此外,对溴化二噁英的毒性和环境行为的研究强调了需要仔细考虑卤代化合物的使用和处置(Piskorska-Pliszczynska & Maszewski, 2014)。

安全和危害

2-Bromo-4-chloro-6-fluoronitrobenzene is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

As a nitrobenzene derivative, it may interact with various biological molecules, including proteins and dna, depending on its specific structure and functional groups .

Mode of Action

Nitrobenzene derivatives can undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . They can also participate in nucleophilic aromatic substitution reactions .

Pharmacokinetics

Factors such as its molecular weight (25444 ), and its physical form (solid ) could influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at room temperature . Moreover, it should be handled carefully as it is classified as harmful, with hazard statements indicating potential harm if swallowed, inhaled, or in contact with skin .

属性

IUPAC Name |

1-bromo-5-chloro-3-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMKHUHHQSGWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)

![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)

![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)

![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)